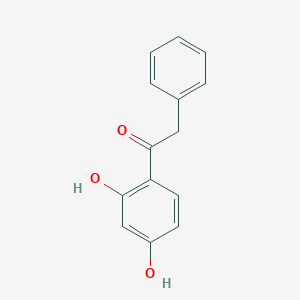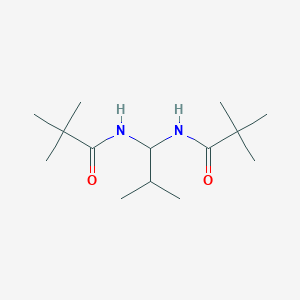
Ibdpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IBDPA, or Isobutylmethylxanthine, is a chemical compound that has been used extensively in scientific research for its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels has been shown to have a variety of biochemical and physiological effects, making IBDPA a valuable tool in the study of cellular signaling pathways and other related fields.
Wirkmechanismus
The mechanism of action of IBDPA involves its ability to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of Ibdpa. By inhibiting this enzyme, IBDPA increases intracellular levels of Ibdpa, leading to a variety of downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of IBDPA are numerous and varied. Some of the most notable effects include increased gene expression and protein synthesis, increased cell proliferation, and enhanced immune function. Additionally, IBDPA has been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using IBDPA in lab experiments is its ability to increase Ibdpa levels in a controlled and precise manner. Additionally, IBDPA is relatively inexpensive and easy to obtain, making it a valuable tool for researchers on a budget. However, there are also some limitations to using IBDPA in lab experiments. For example, its effects can be highly dependent on the specific cell type being studied, and it may not be effective in all cell types.
Zukünftige Richtungen
There are many potential future directions for research involving IBDPA. Some possible areas of interest include further study of its anti-inflammatory and anti-tumor effects, as well as its potential use in the treatment of various diseases and conditions. Additionally, there is potential for research into the development of more selective and specific phosphodiesterase inhibitors, which could have a variety of applications in the field of cellular signaling research.
In conclusion, IBDPA is a valuable tool for scientific research in the field of cellular signaling and related areas. Its ability to increase intracellular Ibdpa levels has a variety of biochemical and physiological effects, making it a versatile and useful tool for researchers. While there are limitations to its use, there are also many potential future directions for research involving IBDPA, making it a promising area of study for years to come.
Synthesemethoden
IBDPA can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. However, the most common and efficient method of synthesis involves the reaction of isobutylamine with the methyl ester of xanthine in the presence of a catalyst such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
IBDPA has been used extensively in scientific research, particularly in the study of cellular signaling pathways and related fields. Its ability to increase Ibdpa levels has been shown to have a variety of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Eigenschaften
CAS-Nummer |
139416-20-9 |
|---|---|
Produktname |
Ibdpa |
Molekularformel |
C14H28N2O2 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
N-[1-(2,2-dimethylpropanoylamino)-2-methylpropyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H28N2O2/c1-9(2)10(15-11(17)13(3,4)5)16-12(18)14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
WVJLEJNAJZPAHH-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
Synonyme |
IBDPA N-isobutylidenedipivalamide tBuCO-Val psi(NH-CO)NH(t)Bu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



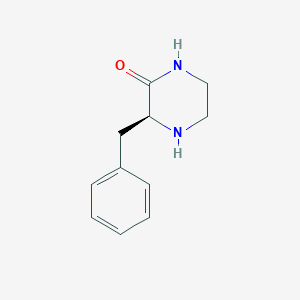
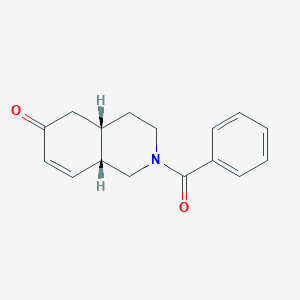
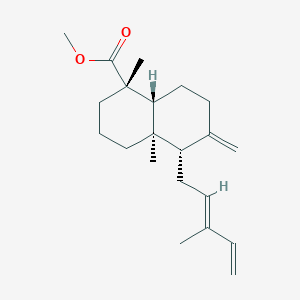
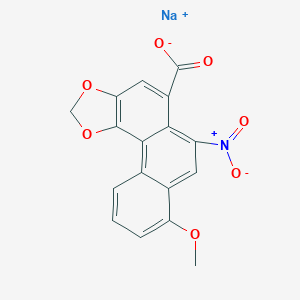
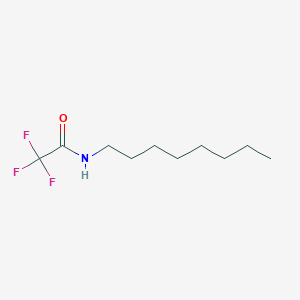
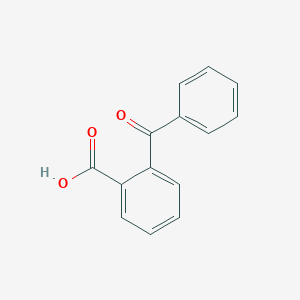
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
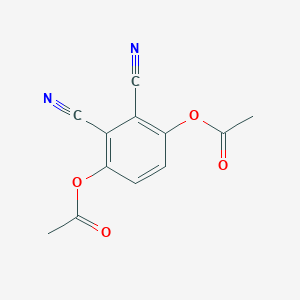
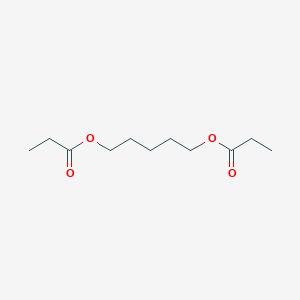
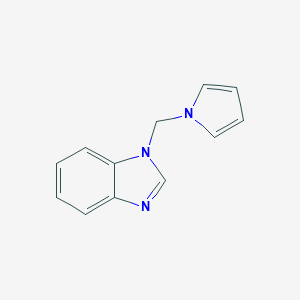
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
